Antibacterial Activity Against S. aureus: 1-Monomyristin Exhibits Intermediate Potency in Chain-Length Series with Positional Isomer Advantage
In a head-to-head comparison of five monoglycerides (monocaprin C10, monolaurin C12, monomyristin C14, monopalmitin C16, monostearin C18) tested against S. aureus using an automated turbidimetric method, 1-monomyristin demonstrated an MIC of 0.63 mg/mL. This represents a 2-fold reduction in potency relative to monolaurin (MIC = 1.25 mg/mL in the same study; note: higher MIC values in this particular study reflect differences in methodology and bacterial strain compared to other studies), but substantially outperforms monopalmitin and monostearin which exhibited no quantifiable antibacterial activity under the same conditions [1]. Additionally, in a separate cross-study comparable assay using the broth dilution method against S. aureus, 1-monomyristin exhibited an MIC of 128 μg/mL, whereas the positive control and structural analog 2-monopalmitin showed no activity whatsoever [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | MIC = 0.63 mg/mL (630 μg/mL); also reported as 128 μg/mL in separate study |
| Comparator Or Baseline | Monolaurin (C12): MIC = 1.25 mg/mL; Monocaprin (C10): MIC = 0.32 mg/mL; Monopalmitin (C16): no activity; 2-Monopalmitin: no activity |
| Quantified Difference | 1-Monomyristin is 2× less potent than monolaurin (1.25 vs 0.63 mg/mL) but active vs. inactive for C16 analogs; chain-length optimum appears at C10–C12 with C14 retaining meaningful activity |
| Conditions | Automated turbidimetric method; S. aureus pathogenic strain; 37°C incubation |
Why This Matters
This chain-length-dependent activity profile means 1-monomyristin occupies a specific efficacy niche: it offers meaningful antimicrobial function where C16+ MAGs fail entirely, while potentially providing lower irritation or different formulation compatibility compared to the more potent but shorter-chain C10/C12 MAGs.
- [1] Wang, W., et al. (2020). In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria. Journal of Food Protection, 83(2), 331–337. PMID: 31961233. View Source
- [2] Jumina, et al. (2018). Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents. Molecules, 23(12), 3141. PMID: 30501124. View Source
